molecular formula C22H28O4 B10848483 Ethyl estrone-16-methylcarboxylate

Ethyl estrone-16-methylcarboxylate

Cat. No.: B10848483
M. Wt: 356.5 g/mol
InChI Key: SRWMNPAYNHYCEU-LRHWGCDKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl estrone-16-methylcarboxylate is a synthetic derivative of estrone, a naturally occurring estrogen. This compound is characterized by the addition of an ethyl ester group at the 16th position of the estrone molecule. It is a small molecular drug primarily used as a discovery agent in scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl estrone-16-methylcarboxylate typically involves the esterification of estrone with ethyl chloroformate in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of automated systems for the precise control of reaction conditions. The process includes the purification of the final product using techniques such as recrystallization or chromatography to ensure high purity .

Chemical Reactions Analysis

Types of Reactions: Ethyl estrone-16-methylcarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Ethyl estrone-16-methylcarboxylate has several applications in scientific research:

Mechanism of Action

Ethyl estrone-16-methylcarboxylate exerts its effects by interacting with estrogen receptors in target tissues. Upon binding to the receptor, the hormone-receptor complex translocates to the nucleus, where it binds to estrogen response elements (EREs) on DNA. This binding regulates the transcription of specific genes involved in cell growth, differentiation, and reproductive functions .

Comparison with Similar Compounds

Uniqueness: Ethyl estrone-16-methylcarboxylate is unique due to the presence of the ethyl ester group at the 16th position, which can influence its pharmacokinetic properties and receptor binding affinity. This modification can potentially enhance its stability and bioavailability compared to other estrogens .

Properties

Molecular Formula

C22H28O4

Molecular Weight

356.5 g/mol

IUPAC Name

ethyl 2-[(8R,9S,13S,14S)-3-hydroxy-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-16-yl]acetate

InChI

InChI=1S/C22H28O4/c1-3-26-20(24)12-14-11-19-18-6-4-13-10-15(23)5-7-16(13)17(18)8-9-22(19,2)21(14)25/h5,7,10,14,17-19,23H,3-4,6,8-9,11-12H2,1-2H3/t14?,17-,18-,19+,22+/m1/s1

InChI Key

SRWMNPAYNHYCEU-LRHWGCDKSA-N

Isomeric SMILES

CCOC(=O)CC1C[C@H]2[C@@H]3CCC4=C([C@H]3CC[C@@]2(C1=O)C)C=CC(=C4)O

Canonical SMILES

CCOC(=O)CC1CC2C3CCC4=C(C3CCC2(C1=O)C)C=CC(=C4)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.